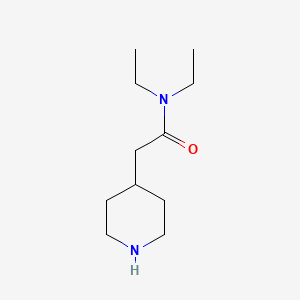
N-(3-Aminophenyl)-4-butoxybenzamide
Descripción general
Descripción
“N-(3-Aminophenyl)-4-butoxybenzamide” is a compound that contains an amide group. Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They are commonly found in a wide range of natural products and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “N-(3-Aminophenyl)-4-butoxybenzamide” were not found, a general approach for the synthesis of N-arylamides was described in a paper . This method involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .Molecular Structure Analysis
The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers were well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
A study on the fragmentation of protonated N-(3-Aminophenyl)benzamide and its derivatives in the gas phase was found . The study observed a rearrangement product ion through nitrogen-oxygen (N–O) exchange .Aplicaciones Científicas De Investigación
Anticonvulsant Potential
N-(3-Aminophenyl)-4-butoxybenzamide and its related compounds have been studied for their anticonvulsant properties. Retrobenzamides, including N-(aminophenyl) benzamides, have been developed with the perspective of designing phenytoinergic agents. These compounds were evaluated for their anticonvulsant and neurotoxic properties in mice and rats using two seizure models: maximal electroshock-induced seizures (MES) and seizures induced by subcutaneous administration of pentylenetetrazole (scPtz). The amino derivatives, specifically N-(aminophenyl) benzamides, demonstrated good anticonvulsant potential in the MES test. However, their activity varied between species and administration routes, suggesting potential issues with rapid metabolism, reduced intestinal absorption, or increased elimination from the body. Some compounds, especially those with a methyl substitution on the N-phenyl moiety, showed less discrepancy in activity between mice and rats, indicating possible strategies to enhance their pharmacological profile (Bourhim et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-aminophenyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGNGWYCCWXSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-4-butoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















